![molecular formula C19H16N2O5S B3013104 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate CAS No. 877635-55-7](/img/structure/B3013104.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate, also known as OPSPBE, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Cardiovascular Homeostasis
This compound has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system plays a crucial role in maintaining cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. By antagonizing the APJ receptor, this compound could potentially be used to modulate cardiovascular functions and treat related disorders.
Energy Metabolism
Research suggests a role for the apelin/APJ system in energy metabolism . As an antagonist of the APJ receptor, “[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate” may influence energy balance and could be explored for therapeutic interventions in metabolic diseases, such as diabetes and obesity.
Gastrointestinal Function
The apelin/APJ system has also been linked to gastrointestinal function . The compound’s ability to interact with this system could lead to new approaches in managing gastrointestinal disorders, possibly offering a new avenue for research into treatments for conditions like irritable bowel syndrome or inflammatory bowel disease.
Selective Receptor Antagonism
This compound exhibits more than 37-fold selectivity in antagonizing the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor . This selectivity is significant for developing targeted therapies with fewer side effects, particularly in treating diseases where the APJ receptor is a known contributor.
Pharmacological Characterization
The compound has undergone initial in vitro pharmacologic characterization, providing a foundation for further drug development . Its high selectivity and functional antagonism make it a promising candidate for the development of new pharmacological agents.
Antiviral Activity
While not directly related to “[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate”, structurally similar compounds have shown antiviral activity against Newcastle disease virus, an avian paramyxovirus . This suggests potential antiviral applications for this compound as well, warranting further investigation into its efficacy against various viral pathogens.
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-24-14-6-4-13(5-7-14)18(23)26-17-11-25-15(10-16(17)22)12-27-19-20-8-3-9-21-19/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWDLMJFJAXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.